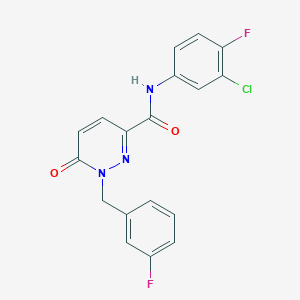

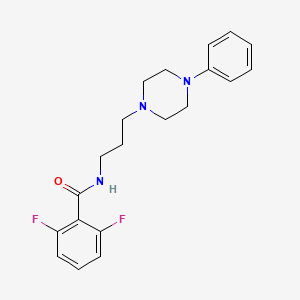

![molecular formula C18H12FN7O3S B2768844 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 941991-47-5](/img/structure/B2768844.png)

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a structure found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Similar compounds have been synthesized using aza-Wittig reactions .Applications De Recherche Scientifique

Radiosynthesis for PET Imaging

A study described the radiosynthesis of a fluorine-18 labeled compound, [18F]DPA-714, a selective ligand for the translocator protein (18 kDa), highlighting its potential for in vivo imaging using positron emission tomography (PET). This process involved a one-step nucleophilic substitution, indicating the utility of such compounds in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).

Molecular Probes for Receptor Studies

Another research effort focused on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, demonstrating their high affinity and selectivity as antagonists for the human A2A adenosine receptor. This study underscores the potential of structurally related compounds in serving as molecular probes for studying receptor interactions, which can be pivotal in drug development and understanding cellular signaling mechanisms (Kumar et al., 2011).

Antiasthma Agents

Compounds based on the triazolo[1,5-c]pyrimidine scaffold have been evaluated for their activity as mediator release inhibitors, suggesting a role in the development of antiasthma agents. This research illustrates the therapeutic potential of such compounds in modulating immune responses (Medwid et al., 1990).

Insecticidal Applications

A study on the synthesis of various heterocycles incorporating a thiadiazole moiety for potential use against the cotton leafworm, Spodoptera littoralis, highlights the diverse applicability of similar compounds in agriculture, particularly in pest management (Fadda et al., 2017).

Anticancer Agents

Research into the synthesis of 6-nitro- and 6-amino-s-triazolo[2,3-α]pyrimidines discusses the transformation of nitro compounds to amino derivatives, exploring their potential as anticancer agents. This signifies the ongoing exploration of heterocyclic compounds in the development of novel therapies for cancer (Makisumi, 1961).

Mécanisme D'action

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific demethylase. These proteins play crucial roles in various cellular processes, including cell proliferation and migration .

Mode of Action

It’s worth noting that similar compounds have shown to bind reversibly to their targets, inhibiting their activity . For instance, one derivative potently inhibited USP28, showing selectivity over USP7 and LSD1 .

Biochemical Pathways

Inhibition of usp28 and lsd1 can affect various cellular processes, including cell proliferation and migration

Result of Action

Similar compounds have shown to inhibit the proliferation of various cancer cell lines . For instance, one derivative potently inhibited USP28, resulting in the inhibition of cell proliferation and migration .

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN7O3S/c19-11-1-5-13(6-2-11)25-17-16(23-24-25)18(21-10-20-17)30-9-15(27)22-12-3-7-14(8-4-12)26(28)29/h1-8,10H,9H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNRCGOHOSKFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)

![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)